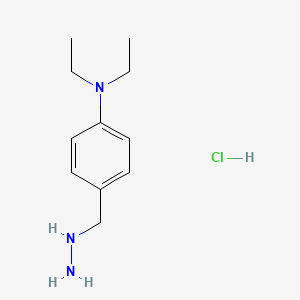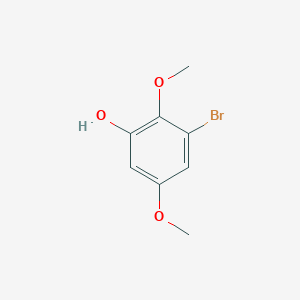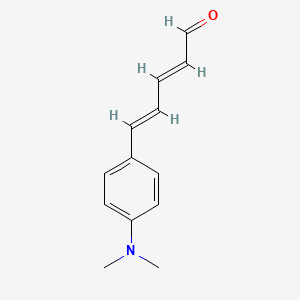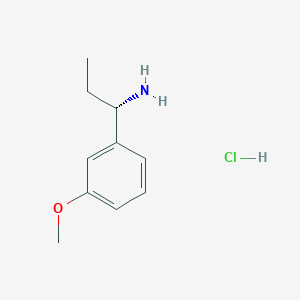![molecular formula C4CoF12N2O8S4 B3177697 Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) CAS No. 207861-61-8](/img/structure/B3177697.png)
Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)
説明
Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) is a chemical compound with the molecular formula C4CoF12N2O8S4 . It is related to bis(trifluoromethane)sulfonimide (TFSI, Tf2N), which is utilized as anion species to form 1-ethyl-3-methylimidazolium molten salts .
Synthesis Analysis
The synthesis of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) involves complex chemical reactions. For instance, it has been reported that the bis(trifluoromethylsulfonyl)imide anion interacts with absorbed CO2 using X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) can be analyzed using techniques such as infrared spectroscopy . This method is sensitive to the local potential energy environment of the ions composing the materials .Chemical Reactions Analysis
The chemical reactions involving Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) are complex and involve interactions with other chemical species . For example, it has been reported that the bis(trifluoromethylsulfonyl)imide anion interacts with absorbed CO2 .Physical and Chemical Properties Analysis
The physical and chemical properties of Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) can be analyzed using various techniques. For instance, its molecular weight is 619.2 g/mol . It has a complex structure with a high degree of complexity (374) as computed by Cactvs 3.4.8.18 .科学的研究の応用
Metal Oxide Solubilization
Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) derivatives, such as protonated betaine bis(trifluoromethylsulfonyl)imide, demonstrate an exceptional ability to dissolve large quantities of metal oxides. This property is selectively applied to solubilize oxides of trivalent rare earths, uranium(VI) oxide, and several others, while keeping oxides like iron(III) and cobalt oxides insoluble or very poorly soluble. The metals can be efficiently stripped from the ionic liquid by acidic aqueous solutions, allowing for the recycling of the ionic liquid. This process showcases the compound's potential in metal recovery and recycling applications (Nockemann et al., 2006).
Solar Cell Applications
Innovative cobalt complexes have been synthesized for use as dopants in hole-transporting materials for perovskite solar cells. The introduction of these complexes to traditional materials like spiro-OMeTAD enhances the charge transfer properties and improves the solar cells' power conversion efficiency. This application underlines the compound's role in advancing renewable energy technologies (Onozawa-Komatsuzaki et al., 2017).
Thermal and Structural Analysis
The bis(trifluoromethylsulfonyl)amide anion, a component of some cobalt(III) cyclam complexes, has been investigated for its effects on the thermal properties of these complexes. Such studies provide valuable insights into the design of materials with tailored thermal behaviors, which are crucial for various industrial applications (Oba & Mochida, 2015).
Catalysis and Organic Synthesis
Cobalt(II) complexes with bis(trifluoromethylsulfonyl)amino ligands have shown potential in catalyzing various organic reactions, including alkane oxidation catalysis. These complexes provide a foundation for developing new catalysts that can facilitate more efficient and selective chemical transformations, essential for pharmaceutical synthesis and the production of fine chemicals (Britovsek et al., 2006).
Electrochemical Applications
Research into the electrochemical properties of bis(trifluoromethylsulfonyl)imide anion-based ionic liquids has opened new avenues for their use in electrochemical applications, including the electrodeposition of cobalt and the formation of cobalt(0) nanoparticles. These findings suggest potential uses in developing advanced coatings, electrocatalysts, and materials for energy storage technologies (Tang et al., 2016).
将来の方向性
作用機序
Target of Action
Cobalt Bis(trifluoromethylsulfonyl)imide, also known as Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II), is primarily used in surface treatment, synthesis, and catalysis
Mode of Action
It is known that the compound’s anion is widely used in ionic liquids due to its stability and low toxicity . It is also important in lithium-ion and lithium metal batteries because of its high dissociation and conductivity .
Biochemical Pathways
It is known that the compound can inhibit the spontaneous combustion reaction of coal , indicating that it may interact with biochemical pathways related to combustion and energy production.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may affect its bioavailability and distribution.
Result of Action
It is known that the compound can cause severe skin burns and eye damage, and may cause an allergic skin reaction .
Action Environment
The action of Cobalt Bis(trifluoromethylsulfonyl)imide is influenced by environmental factors. For example, the compound is hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. Additionally, the compound should be stored under an inert atmosphere at room temperature .
生化学分析
Biochemical Properties
Cobalt bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions, particularly in surface treatment, synthesis, and catalysis . It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. The compound’s interactions are primarily characterized by its ability to form stable complexes with transition metals, which can influence the activity of metalloenzymes and other metal-dependent proteins .
Cellular Effects
Cobalt bis(trifluoromethylsulfonyl)imide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli, while its effects on gene expression can result in changes in protein synthesis and cellular behavior .
Molecular Mechanism
The molecular mechanism of action of cobalt bis(trifluoromethylsulfonyl)imide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific sites on enzymes or proteins, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . Additionally, cobalt bis(trifluoromethylsulfonyl)imide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cobalt bis(trifluoromethylsulfonyl)imide can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is stable under inert gas conditions and at ambient temperatures, but it is hygroscopic and can degrade when exposed to moisture . Long-term studies have shown that cobalt bis(trifluoromethylsulfonyl)imide can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of cobalt bis(trifluoromethylsulfonyl)imide vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical pathways and cellular function . At high doses, it can cause toxic or adverse effects, including severe skin burns, eye damage, and allergic reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Cobalt bis(trifluoromethylsulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can act as a catalyst in certain reactions, facilitating the conversion of substrates to products . Its interactions with enzymes can also modulate the activity of metabolic pathways, leading to changes in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, cobalt bis(trifluoromethylsulfonyl)imide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in water and its ability to form stable complexes with biomolecules facilitate its transport and distribution within the biological system .
Subcellular Localization
The subcellular localization of cobalt bis(trifluoromethylsulfonyl)imide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;cobalt(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Co/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRURXKIZWNSHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CoF12N2O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)





